Cas no 2172018-40-3 (tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate)

Tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a thiophene substituent and an amino functional group. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage, while the amino and thiophene moieties offer reactive sites for further functionalization. Its structural features make it valuable for constructing complex heterocyclic frameworks or as a precursor in medicinal chemistry applications. The compound's well-defined stereochemistry and purity are critical for reproducible results in synthetic workflows.
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate structure
2172018-40-3 structure
商品名:tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
CAS番号:2172018-40-3
MF:C15H24N2O2S
メガワット:296.428262710571
CID:6084803
PubChem ID:165822148

tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
    • EN300-1616157
    • 2172018-40-3
    • インチ: 1S/C15H24N2O2S/c1-10-13(11-5-6-20-9-11)7-12(16)8-17(10)14(18)19-15(2,3)4/h5-6,9-10,12-13H,7-8,16H2,1-4H3
    • InChIKey: YUJDNNMTOAVRFU-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1CC(CN(C(=O)OC(C)(C)C)C1C)N

計算された属性

  • せいみつぶんしりょう: 296.15584919g/mol
  • どういたいしつりょう: 296.15584919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1616157-0.1g
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
0.1g
$1371.0 2023-06-04
Enamine
EN300-1616157-250mg
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
250mg
$1432.0 2023-09-23
Enamine
EN300-1616157-500mg
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
500mg
$1495.0 2023-09-23
Enamine
EN300-1616157-2500mg
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
2500mg
$3051.0 2023-09-23
Enamine
EN300-1616157-5000mg
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
5000mg
$4517.0 2023-09-23
Enamine
EN300-1616157-0.05g
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
0.05g
$1308.0 2023-06-04
Enamine
EN300-1616157-10.0g
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
10g
$6697.0 2023-06-04
Enamine
EN300-1616157-5.0g
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
5g
$4517.0 2023-06-04
Enamine
EN300-1616157-100mg
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
100mg
$1371.0 2023-09-23
Enamine
EN300-1616157-0.5g
tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate
2172018-40-3
0.5g
$1495.0 2023-06-04

tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate 関連文献

tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylateに関する追加情報

tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate (CAS No. 2172018-40-3) is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its piperidine ring system, which serves as a versatile scaffold for further functionalization. The presence of the tert-butyl group, an amino group, and a thiophene substituent introduces unique electronic and steric properties that make this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery. The piperidine ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a popular choice in medicinal chemistry. The 5-amino substitution on the piperidine ring adds further functionality, enabling the molecule to participate in various biochemical reactions. This feature has been exploited in the development of novel therapeutic agents targeting neurodegenerative diseases, cancer, and inflammation.

The thiophene moiety attached to the piperidine ring introduces aromaticity and enhances the molecule's stability. Thiophene-containing compounds are well-documented for their role in modulating enzyme activity and receptor binding. For instance, recent research has shown that tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate exhibits potent inhibitory activity against certain kinases involved in cell signaling pathways. This makes it a promising candidate for anti-cancer drug development.

The tert-butyl group attached to the piperidine ring contributes to the molecule's lipophilicity, which is crucial for its bioavailability. Lipophilic compounds tend to have better absorption rates in biological systems, making them more effective as therapeutic agents. Additionally, the steric bulk provided by the tert-butyl group can influence the molecule's conformational flexibility, which is essential for optimizing its pharmacokinetic properties.

From a synthetic perspective, the preparation of tert-butyl 5-amino-2-methyl-3-(thiophen-3-yl)piperidine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The synthesis typically begins with the formation of the piperidine ring through either cyclization or coupling reactions. Subsequent steps involve functional group transformations to introduce the amino, methyl, thiophene, and tert-butyl groups at specific positions on the ring.

One of the most recent advancements in synthesizing this compound involves the use of microwave-assisted synthesis techniques. These methods have been shown to significantly reduce reaction times while maintaining high yields and product purity. The incorporation of microwave heating has also enabled researchers to explore new reaction pathways that were previously unattainable under conventional conditions.

In terms of applications, tert-butyl 5-amino-2-methyl-3-(thiophen-3-yli)piperidine carboxylic acid ester has shown promise in several areas beyond drug discovery. For example, its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. The thiophene moiety contributes to its conjugation capabilities, which are essential for applications such as light-emitting diodes (LEDs) and photovoltaic cells.

Another emerging application of this compound lies in agrochemicals. The amino group on the piperidine ring can act as a site for metal coordination, enabling the molecule to function as a chelating agent or a catalyst in agricultural formulations. This property has been leveraged in developing eco-friendly pesticides and fertilizers that are both effective and environmentally benign.

Looking ahead, researchers are exploring ways to further optimize tert-butyl 5-amino-piperidine derivatives for specific applications. One area of focus is improving their solubility profiles through structural modifications such as adding hydrophilic groups or altering substituent positions on the piperidine ring. Enhanced solubility would expand their utility in drug delivery systems and other biomedical applications.

In conclusion, tert-butyl 5-amino-piperidine derivatives, particularly CAS No. 2172018403 (tert-butyl 5-amino-piperidin), represent a class of compounds with diverse functional groups that offer immense potential across multiple industries. Their unique chemical properties make them valuable tools in organic synthesis and material science while their biological activity positions them as promising candidates for therapeutic development.

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